5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole often involves intricate reactions that allow for the introduction of specific functional groups, providing insight into the synthetic versatility of this chemical class. For instance, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles showcases a method that could be analogous to synthesizing our compound of interest. These processes typically involve analytical data, FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy for characterization, indicating the complex nature of these syntheses (Gürbüz et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole involves detailed theoretical characterizations, such as density functional theory (DFT) calculations. These analyses provide insights into the molecule's optimized geometry, zero-point energy, dipole moment, and electronic structure. For example, studies on similar compounds have calculated various torsion angles and charge distributions, which are essential for predicting the reactivity and stability of the compound (Gürbüz et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole can be inferred from studies on related compounds. For instance, chlorination reactions and the influence of various substituents on the reactivity patterns offer insights into how such a molecule might behave under different conditions. Research on related benzoxazole derivatives has highlighted the significance of substituents in determining the molecule's chemical behavior, such as the presence of chloro groups affecting charge distribution and reactivity (Varaksina et al., 2005).
Physical Properties Analysis
The physical properties of a compound like 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole, including melting points, solubility, and crystalline structure, are crucial for understanding its applications and handling. Crystal structure analysis, for example, helps in understanding the packing, intermolecular interactions, and stability of the compound. Studies on compounds with similar structures provide a basis for predicting these properties (Sapari et al., 2019).
Chemical Properties Analysis
The chemical properties analysis involves understanding the compound's behavior in various chemical reactions, such as its reactivity towards different reagents, stability under various conditions, and potential for undergoing transformations. For instance, the analysis of how chloro and methyl groups affect the electron distribution within the molecule can give insights into its reactivity and potential applications in synthesis (Varaksina et al., 2005).
Scientific Research Applications
1. Total Synthesis of Benzylisoquinoline Alkaloids
- Summary of Application: This compound is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
2. Detection of Carcinogenic Lead
- Summary of Application: Derivatives of this compound were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
- Methods of Application: A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
- Results or Outcomes: The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM −1 cm −2, 320.0 mM, and 96.0 pM, respectively .
3. Functionalization of 6-Nitrobenzo[1,3]dioxole
- Summary of Application: This compound reacts with aromatic carbonyl or pyruvate derivatives in the presence of TDAE to afford diaryl alcohols, α-hydroxy esters and α-hydroxy lactam derivatives in moderate to good yields .
- Methods of Application: The reaction was carried out in the presence of TDAE .
- Results or Outcomes: The reaction afforded diaryl alcohols, α-hydroxy esters and α-hydroxy lactam derivatives in moderate to good yields .
4. Synthesis of Benzylisoquinoline Alkaloids
- Summary of Application: This compound is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
5. Synthesis of Organo Selenium Compounds
- Summary of Application: This compound is used in the synthesis of novel organo selenium compounds .
- Methods of Application: The synthesis was carried out using various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
- Results or Outcomes: The synthesis resulted in novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
6. Synthesis of Metal–Organic Frameworks (MOFs)
- Summary of Application: This compound is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
- Methods of Application: The synthesis was carried out under solvothermal conditions .
- Results or Outcomes: The synthesis resulted in either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
4. Synthesis of Benzylisoquinoline Alkaloids
- Summary of Application: This compound is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
5. Synthesis of Organo Selenium Compounds
- Summary of Application: This compound is used in the synthesis of novel organo selenium compounds .
- Methods of Application: The synthesis was carried out using various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
- Results or Outcomes: The synthesis resulted in novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
6. Synthesis of Metal–Organic Frameworks (MOFs)
- Summary of Application: This compound is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
- Methods of Application: The synthesis was carried out under solvothermal conditions .
- Results or Outcomes: The synthesis resulted in either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
properties
IUPAC Name |
5-(chloromethyl)-6-methyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLAVUVVBKLQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CCl)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441697 | |
Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
CAS RN |
117661-72-0 | |
Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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